molecular formula C22H30N2O3S B11168286 N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide

Cat. No.: B11168286
M. Wt: 402.6 g/mol
InChI Key: RSCGOZOTVRXSKS-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide is a chemical compound with the molecular formula C22H30N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with dipropylamine to form the dipropylsulfamoyl derivative. This intermediate is then reacted with 3-phenylbutanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide involves its interaction with specific enzymes. It acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from phospholipids. By inhibiting cPLA2α, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide

InChI

InChI=1S/C22H30N2O3S/c1-4-15-24(16-5-2)28(26,27)21-13-11-20(12-14-21)23-22(25)17-18(3)19-9-7-6-8-10-19/h6-14,18H,4-5,15-17H2,1-3H3,(H,23,25)

InChI Key

RSCGOZOTVRXSKS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2

Origin of Product

United States

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